molecular formula C15H18O3 B1358953 trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-12-3

trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1358953
CAS No.: 733741-12-3
M. Wt: 246.3 g/mol
InChI Key: FQEGSIOKFYJWIQ-CHWSQXEVSA-N
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Description

Trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3 and a molar mass of 246.31 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a 2,3-dimethylbenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 2,3-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a benzoyl group and a carboxylic acid group on the cyclopentane ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane backbone with a carboxylic acid functional group and a dimethylbenzoyl substituent. Its structure can be represented as follows:

CxHyO2\text{C}_x\text{H}_y\text{O}_2

Where xx and yy correspond to the specific number of carbon and hydrogen atoms in the structure. The presence of the carboxylic acid group is critical for its biological activity, as it can engage in hydrogen bonding and ionic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) and other cellular targets. It is hypothesized that the compound may act as an antagonist or modulator at specific receptor sites, influencing various signaling pathways.

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in transmitting signals from outside the cell to the inside, affecting numerous physiological processes. Compounds similar to this compound have shown potential in modulating GPCR activity, which could lead to therapeutic effects in conditions such as cardiovascular diseases and cancer .

2. Pharmacological Effects

Research indicates that derivatives of cyclopentane carboxylic acids exhibit promising pharmacological properties:

  • Anti-inflammatory Activity : Some studies have suggested that cyclopentane derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .
  • Anticancer Potential : The ability of cyclopentane derivatives to interact with hormone-dependent cancer pathways has been explored, indicating potential use as anticancer agents .

Table 1: Biological Activity Comparison of Cyclopentane Derivatives

Compound NameIC50 (μM)Biological ActivityReference
This compoundTBDPotential GPCR modulatorCurrent Study
Cyclopentane-1,2-dione derivative 90.054 ± 0.016TP receptor antagonist
Cyclopentane-1,3-dione derivative 120.190 ± 0.060TP receptor antagonist

This table summarizes key findings regarding the biological activities of various cyclopentane derivatives. The IC50 values indicate the concentration required to inhibit a particular biological function by half, highlighting the potency of these compounds.

3. Stability and Reactivity Studies

Stability studies have shown that certain derivatives maintain their integrity under physiological conditions, suggesting that this compound could be viable for further development in drug formulations .

Properties

IUPAC Name

(1R,2R)-2-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-5-3-6-11(10(9)2)14(16)12-7-4-8-13(12)15(17)18/h3,5-6,12-13H,4,7-8H2,1-2H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGSIOKFYJWIQ-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641336
Record name (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-12-3
Record name rel-(1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733741-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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